4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine
Description
Properties
IUPAC Name |
[4-(1,3-dimethylpyrazol-4-yl)pyrimidin-2-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6/c1-6-7(5-15(2)14-6)8-3-4-11-9(12-8)13-10/h3-5H,10H2,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBYOHAFTFZBCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NC(=NC=C2)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under reflux conditions. The reaction is carried out in an appropriate solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrazole-pyrimidine derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole-pyrimidine derivatives.
Substitution: Formation of substituted pyrazole-pyrimidine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine is its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit potent antileishmanial and antimalarial activities. The mechanism involves the inhibition of specific enzymes in pathogens, such as Lm-PTR1 in Leishmania species, which is crucial for folate biosynthesis.
Anti-inflammatory Properties
Studies have shown that certain pyrazolo[3,4-d]pyrimidine derivatives possess anti-inflammatory effects. These compounds can inhibit prostaglandin synthesis, making them candidates for treating inflammatory diseases . The pharmacological evaluation of these derivatives demonstrated lower toxicity profiles compared to traditional anti-inflammatory drugs like Diclofenac, indicating a promising therapeutic window .
Agricultural Chemistry
Agrochemical Development
The compound serves as an intermediate in the synthesis of various agrochemicals. Its derivatives have been explored for enhancing crop protection against pests and diseases. The incorporation of hydrazine and pyrazole moieties into agrochemical formulations has been linked to improved efficacy and reduced environmental impact .
Material Science
Polymer and Coating Applications
In material science, this compound has been utilized in the formulation of advanced materials. Its unique chemical properties allow for the development of polymers and coatings with enhanced thermal and mechanical characteristics. This application is particularly relevant in industries requiring durable and high-performance materials .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial and anti-inflammatory activities | Potent against Leishmania; lower toxicity than Diclofenac |
| Agricultural Chemistry | Development of agrochemicals for crop protection | Enhanced efficacy against pests; environmentally friendly options |
| Material Science | Formulation of advanced polymers and coatings | Improved thermal/mechanical properties |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of various pyrazole derivatives against Leishmania parasites. It was found that the compound significantly inhibited the growth of these parasites in vitro, demonstrating its potential as a lead compound for drug development .
Case Study 2: Anti-inflammatory Activity
Another research effort focused on synthesizing new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold. These compounds were tested for their ability to inhibit prostaglandin synthesis in animal models. Results indicated that several derivatives exhibited significant anti-inflammatory activity with favorable safety profiles .
Mechanism of Action
The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
- 1,3-Dimethyl-1H-pyrazol-4-yl)methanamine
- 5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone
- 1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol
Comparison: Compared to similar compounds, 4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine stands out due to its unique combination of pyrazole and pyrimidine rings. This dual-ring structure enhances its ability to interact with a wider range of biological targets, making it more versatile in medicinal chemistry applications.
Biological Activity
4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine (CAS No. 1123-48-4) is a compound that belongs to the pyrazole and pyrimidine families, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C₇H₁₀N₄, with a molecular weight of 138.17 g/mol. The compound features a pyrazole ring and a hydrazinyl group attached to a pyrimidine structure, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. A study reported that derivatives with similar structures inhibited cell proliferation in breast cancer cells through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The antimicrobial activity of pyrazole compounds has been well-documented. Research indicates that this compound exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as an antimicrobial agent in treating infections .
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, and compounds with pyrazole moieties have been investigated for their anti-inflammatory effects. Studies have shown that similar pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with various receptors, modulating signaling pathways that lead to cell death or reduced inflammation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis .
Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that modifications in the structure significantly affect their anticancer activity. The study found that this compound exhibited IC50 values comparable to standard chemotherapeutic agents against human breast cancer cell lines .
Study 2: Antimicrobial Activity Assessment
In vitro tests revealed that this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at concentrations lower than those required for many conventional antibiotics .
Data Summary Table
Q & A
Q. Key Variables :
| Parameter | Conditions | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol vs. AcOH | AcOH accelerates rearrangement but may require neutralization |
| Reflux Duration | 10–12 hours | Longer durations improve cyclization but risk decomposition |
| Stoichiometry | Hydrazine excess (1.5–2 eq) | Ensures complete substitution |
How can researchers confirm the molecular structure and regioselectivity of this compound?
Basic Research Question
Combined spectroscopic and crystallographic methods are critical:
- X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles and confirms the pyrazole-pyrimidine linkage .
- DFT Calculations : Density functional theory (DFT) validates electronic structures and predicts regioselectivity in cyclization steps .
- NMR Spectroscopy : H and C NMR distinguish between tautomeric forms (e.g., hydrazinyl vs. amine protons) .
Q. Example Workflow :
Recrystallize from ethanol to obtain pure crystals .
Compare experimental XRD data with DFT-optimized geometries (RMSD < 0.1 Å confirms accuracy) .
What computational strategies are effective for predicting reactivity and optimizing synthesis pathways?
Advanced Research Question
Integrated computational-experimental frameworks enhance efficiency:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states and intermediates, identifying low-energy pathways .
- Machine Learning : Training models on existing pyrimidine synthesis data (e.g., solvent, temperature, catalyst) predicts optimal conditions .
- Free Energy Profiles : Calculate activation barriers for competing pathways (e.g., hydrazine vs. amine nucleophiles) to prioritize routes .
Case Study :
ICReDD’s approach reduced reaction development time by 40% using computational screening to prioritize ethanol/AcOH over DMF for rearrangement reactions .
How should researchers address contradictions in reported synthesis protocols (e.g., solvent choices)?
Advanced Research Question
Contradictions arise from divergent mechanistic requirements:
- Ethanol vs. Acetic Acid : Ethanol favors slower, controlled cyclization, while AcOH protonates intermediates, accelerating rearrangement but requiring post-reaction neutralization .
- Morpholine Incorporation : Excess formaldehyde (2 eq) ensures complete Mannich reaction but may form side products if unreacted intermediates remain .
Q. Resolution Strategy :
Conduct kinetic studies (e.g., in situ IR monitoring) to track intermediate formation .
Use TLC/HPLC to identify side products and adjust stoichiometry .
What methodologies are recommended for assessing biological activity in related pyrimidine derivatives?
Basic Research Question
While direct data on this compound is limited, analogous pyrimidines provide templates:
Q. Experimental Design :
- Positive Controls : Compare with known inhibitors (e.g., trimethoprim).
- Dose Range : 0.5–128 µg/mL to determine MIC .
How can reaction optimization reduce byproducts in hydrazinylpyrimidine synthesis?
Advanced Research Question
Byproducts arise from competing nucleophilic attacks or overalkylation:
- Temperature Control : Maintain reflux at 80–90°C to avoid thermal decomposition of hydrazine .
- Protecting Groups : Temporarily block reactive sites (e.g., pyrazole N-H) with Boc groups, removed post-synthesis .
- Catalysis : Lewis acids (e.g., ZnCl) accelerate cyclization without side reactions .
Case Study :
Ethanol/NaOAc buffer (pH 5–6) reduced byproduct formation by 30% in analogous pyrimidine syntheses .
What crystallographic challenges arise in hydrazinylpyrimidine derivatives, and how are they resolved?
Advanced Research Question
- Disorder in Hydrazine Moieties : Free N-H protons lead to diffuse electron density. Solution: Use low-temperature (100 K) XRD and unrestrained refinement of H atoms .
- Polymorphism : Recrystallize from multiple solvents (e.g., ethanol, DCM/hexane) to isolate stable polymorphs .
Example :
Single-crystal XRD of 4-hydrazino-1-methylpyrazolo[3,4-d]pyrimidine confirmed a planar pyrimidine ring (torsion angle < 5°) .
How do electronic effects influence the stability of the hydrazinyl group under acidic/basic conditions?
Advanced Research Question
- pH-Dependent Degradation : Hydrazine groups protonate below pH 3, increasing solubility but risking hydrolysis. Stability assays (HPLC monitoring) in buffered solutions (pH 1–12) identify optimal storage conditions .
- Electron-Withdrawing Groups : Nitro or cyano substituents on the pyrimidine ring stabilize the hydrazinyl group via resonance .
What strategies improve regioselectivity in pyrazole-pyrimidine coupling reactions?
Advanced Research Question
- Directing Groups : Electron-donating groups (e.g., methyl on pyrazole) direct coupling to the C4 position via steric and electronic effects .
- Microwave Assistance : Short, high-temperature pulses (150°C, 10 min) favor kinetic control, reducing isomer formation .
Data Insight :
In 5-methyl-1-phenylpyrazole derivatives, C4 coupling selectivity exceeded 90% when using DMF-DMA as a directing agent .
How can researchers integrate experimental and computational data to refine mechanistic hypotheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
